Hept-2-enedioic acid
Description
Hept-2-enedioic acid (IUPAC name: (2E)-hept-2-enedioic acid) is an α,β-unsaturated dicarboxylic acid with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.06 g/mol . Structurally, it features a seven-carbon chain with two carboxylic acid groups (-COOH) at the terminal positions and a double bond between the second and third carbon atoms. This compound is primarily synthesized via the Knoevenagel condensation of malonic acid with pentanal, followed by selective oxidation . A key application lies in its catalytic hydrogenation to produce pimelic acid (heptanedioic acid), a precursor for nylon 5,7 and a supplement in biotin biosynthesis .
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(E)-hept-2-enedioic acid |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5-7(10)11/h2,4H,1,3,5H2,(H,8,9)(H,10,11)/b4-2+ |
InChI Key |
OXQWBLJQOBXJPM-DUXPYHPUSA-N |
Isomeric SMILES |
C(C/C=C/C(=O)O)CC(=O)O |
Canonical SMILES |
C(CC=CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Reactivity : The α,β-unsaturated bond in this compound enables electrophilic addition reactions (e.g., hydrogenation), whereas pimelic acid’s saturated structure limits such reactivity .
- Physical Properties : Pimelic acid is a crystalline solid at room temperature, contrasting with this compound’s likely lower melting point due to reduced molecular symmetry .
Hexa-2,4-dienoic Acid
Key Differences :
- Acidity: this compound’s dual carboxylic groups enhance acidity (pKa ~1.5–4.5) compared to Hexa-2,4-dienoic acid (pKa ~4.8) .
- Conjugation Effects: Hexa-2,4-dienoic acid’s conjugated diene system increases resonance stabilization, influencing its reactivity in Diels-Alder reactions, unlike this compound’s isolated double bond .
Research Findings and Industrial Relevance
- Synthetic Efficiency: this compound’s production via Knoevenagel condensation offers a scalable, cost-effective route to pimelic acid, addressing prior limitations in yield (previously <50%) .
- Hydrogenation Dynamics : Catalytic hydrogenation of this compound to pimelic acid achieves >90% yield under mild conditions (H₂, Pd/C, 25°C), underscoring its industrial viability .
Q & A
Q. How can molecular docking studies predict this compound’s interactions with biological targets (e.g., enzyme active sites)?
- Methodological Answer : Use software like AutoDock Vina to simulate binding affinities. Parameterize the ligand (this compound) with Gaussian-based charge calculations. Validate docking results with in vitro assays (e.g., enzyme inhibition IC₅₀) and correlate with computational data .
Q. How should researchers address contradictions in reported thermodynamic data (e.g., ΔHf, solubility) for this compound?
- Methodological Answer : Conduct a scoping review to aggregate disparate datasets. Apply meta-regression to identify confounding variables (e.g., solvent purity, calibration errors). Replicate key studies under standardized conditions and report uncertainties using error propagation models .
Q. What experimental designs are suitable for investigating this compound’s role in novel applications (e.g., polymer precursors or metal-organic frameworks)?
- Methodological Answer : Design multi-phase studies:
- Phase 1 : Screen copolymerization efficiency with dienes (e.g., styrene) via SEC and DSC.
- Phase 2 : Synthesize MOFs using this compound as a linker; characterize porosity via BET analysis.
- Phase 3 : Optimize scalability using flow chemistry and DOE (Design of Experiments) .
Methodological Best Practices
- Data Presentation : Use summary tables for raw data (Appendix) and processed datasets (main text). Highlight outliers with Grubbs’ test and report confidence intervals .
- Error Analysis : Quantify instrument precision (e.g., triplicate measurements) and propagate errors using standard formulae (e.g., σ = √(σ₁² + σ₂²)) .
- Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability per journal guidelines (e.g., Analytical and Bioanalytical Chemistry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
